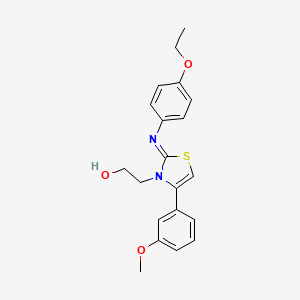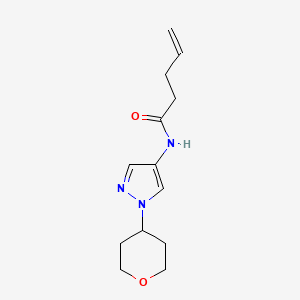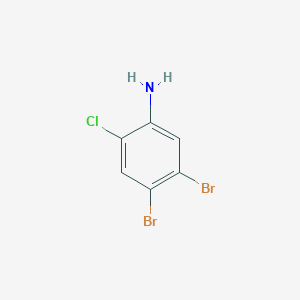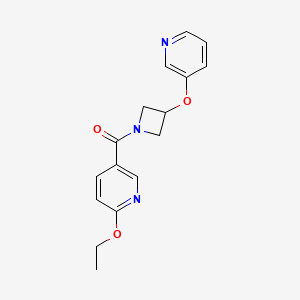![molecular formula C19H20ClN5O B2479140 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide CAS No. 899973-87-6](/img/structure/B2479140.png)
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide” is a chemical compound. It is used as a laboratory chemical . The compound has a linear formula of C17H14ClN3O and a molecular weight of 311.774 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring, which is a type of heterocyclic ring. It also contains functional groups such as an amine group (-NH2), a carboxamide group (-CONH2), and a chlorophenyl group (C6H4Cl) .Scientific Research Applications
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including those structurally related to the chemical , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant promise in inhibiting the growth of various microorganisms, indicating potential applications in developing new antimicrobial agents. The research by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives exemplifies this, with some compounds exhibiting good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Chemical Properties
Research has focused on the synthesis methodologies and chemical properties of triazole derivatives, highlighting their versatility and potential in various chemical syntheses. For example, Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis protocol for triazole-based scaffolds, illustrating the compound's utility in creating biologically active compounds and peptidomimetics (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015). Similarly, Albert and Taguchi (1973) investigated the synthesis of 4-aminotriazole-5-carbaldehydes from 5-carbonitriles, revealing insights into the protonation and chemical behavior of triazoles (Albert & Taguchi, 1973).
Pharmacological Potential
Several studies have explored the pharmacological applications of triazole derivatives, including their potential as anti-inflammatory, antitumor, and anti-asthmatic agents. Notably, Naito et al. (1996) identified a potent eosinophilia inhibitor with potential applications in treating chronic asthma, demonstrating the compound's promise in pharmacological innovation (Naito, Akahoshi, Takeda, Okada, Kajii, Nishimura, Sugiura, Fukaya, & Kagitani, 1996).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. In case of exposure, it’s recommended to wash the affected area thoroughly, avoid breathing the dust/fume/gas/mist/vapors/spray, and seek medical attention if symptoms persist .
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-12(2)14-6-8-16(9-7-14)22-19(26)17-18(21)25(24-23-17)11-13-4-3-5-15(20)10-13/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBSMXCKUNOQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)
![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2479069.png)


![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479073.png)


![1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one](/img/structure/B2479079.png)
